molecular formula C6H11N3O B3213562 1-Amino-3-(1H-imidazol-1-YL)propan-2-OL CAS No. 112086-60-9

1-Amino-3-(1H-imidazol-1-YL)propan-2-OL

Cat. No.: B3213562
CAS No.: 112086-60-9
M. Wt: 141.17 g/mol
InChI Key: IPLIJMUJLJBZDZ-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol is a chiral amino alcohol derivative featuring an imidazole ring linked to a propanol backbone via a secondary amine group. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for the development of enantiomerically enriched ionic liquids, drug intermediates, and bioactive molecules . Its structural versatility arises from the presence of both amino and hydroxyl groups, enabling functionalization through alkylation, acylation, or coordination chemistry.

Properties

IUPAC Name

1-amino-3-imidazol-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLIJMUJLJBZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-60-9
Record name 1-amino-3-(1H-imidazol-1-yl)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be prepared from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles, which have significant applications in pharmaceuticals and chemical research .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₆H₁₁N₃O
SMILES Notation: C1=CN(C=N1)CC(CN)O
InChI Key: IPLIJMUJLJBZDZ-UHFFFAOYSA-N

The compound features an imidazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it valuable in drug design and synthesis.

Medicinal Chemistry

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol has been studied for its potential as a pharmacological agent. It is structurally related to various biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation.

Case Study: Anti-Asthma Agents
Research has indicated that derivatives of imidazole compounds, including this compound, exhibit anti-asthmatic properties. A notable patent describes the synthesis of N-[3-(1H-imidazol-1-yl)phenyl]-4-(substituted)-2-pyrimidinamines, where the imidazole moiety plays a critical role in enhancing therapeutic efficacy against asthma .

Polymer Science

This compound has been utilized in the synthesis of pH-sensitive polymers. For example, it has been incorporated into polyaspartamide derivatives to create materials that respond to changes in pH, which is crucial for targeted drug delivery systems.

Data Table: Properties of pH-Sensitive Polyaspartamide Derivatives

Polymer TypeCompositionpH SensitivityApplication
Polyaspartamide Derivative 1Grafted with this compoundpH-responsiveDrug delivery
Polyaspartamide Derivative 2Grafted with hydrophobic groupsEnhanced stabilityIntracellular targeting

Research published in Macromolecular Bioscience demonstrated the effectiveness of these polymers in enhancing cellular uptake and facilitating endosomal escape during drug delivery .

Biochemical Research

The compound's ability to form hydrogen bonds makes it a candidate for use in biochemical assays and sensor development. Its derivatives have been explored for their role as molecular sensors capable of detecting specific biomolecules.

Case Study: Molecular Sensors
Imidazole derivatives have been reported as effective receptors for enantioselective recognition of amino acids, showcasing their potential utility in biochemical sensing applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-amino-3-(1H-imidazol-1-yl)propan-2-ol with analogs sharing the imidazole-propanol scaffold, focusing on structural variations, physicochemical properties, and applications.

Imidazole-Propanol Derivatives with Varied Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
This compound Amino group at C1, imidazole at C3 ~155.2 Chiral synthon for ionic liquids/drugs
1-(1H-Imidazol-1-yl)propan-2-ol Hydroxyl at C2, imidazole at C1 (no amino) ~140.2 Racemic precursor for enzymatic resolution
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol Nitro and methyl groups on imidazole 185.18 Antimicrobial applications (e.g., hydroxy-ipronidazole)
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Benzyl, methoxyphenoxy groups 404.4 High-purity drug intermediate (LCMS: >98%)
1-Amino-3-(2,6-dimethyl-phenoxy)propan-2-ol Phenoxy group with methyl substituents 209.3 (free base) Structural analog with enhanced lipophilicity

Functional Group Analysis

  • Amino Group Impact: The presence of the amino group in this compound distinguishes it from non-amino analogs like 1-(1H-imidazol-1-yl)propan-2-ol.
  • In contrast, benzyl or methoxybenzyl substituents (as in compound 21 from ) improve lipophilicity, favoring membrane penetration in drug candidates .

Biological Activity

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol (commonly referred to as imidazole derivative) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 1-amino-3-(1H-imidazol-1-yl)-2-propanol
  • CAS Number: 112086-60-9
  • Molecular Formula: C6H11N3O
  • Molecular Weight: 143.17 g/mol

The compound features an imidazole ring, which is known for its biological significance in various biochemical processes. Its structure allows for interactions with biological macromolecules, potentially influencing cellular functions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with amino alcohols. The general approach includes:

  • Refluxing imidazole with propanediol in the presence of catalysts.
  • Purification through crystallization or chromatography to obtain high-purity samples suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The following findings summarize key research outcomes:

StudyCell Lines TestedEC50 Values (µM)Notable Findings
MDA-MB-231 (breast cancer), PPC-1 (prostate cancer), U87 (glioblastoma)3.1 - 47.2Compounds showed selective cytotoxicity against PPC-1 and U87 cells.
A549 (lung cancer)Not specifiedCompound demonstrated moderate cytotoxicity compared to standard chemotherapeutics like cisplatin.
Various cancer cell linesVaries by derivativeSeveral derivatives exhibited significant reduction in cell viability, indicating potential as anticancer agents.

In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains:

StudyPathogens TestedMinimum Inhibitory Concentration (MIC)Findings
Staphylococcus aureus (multi-drug resistant)1 - 8 µg/mLEffective against resistant strains, highlighting its potential as an antimicrobial agent.
Gram-positive pathogensVaries by derivativeDemonstrated higher activity against anaerobic bacteria compared to Gram-negative strains.

These findings indicate that this compound may serve as a scaffold for developing new antimicrobial agents capable of overcoming resistance mechanisms.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA synthesis: Similar imidazole derivatives have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Disruption of cell membrane integrity: Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various imidazole derivatives on glioblastoma cells. Results indicated that certain compounds significantly reduced cell viability and induced apoptosis, suggesting their potential as therapeutic agents in treating aggressive tumors.

Case Study 2: Antimicrobial Resistance
Research focused on the efficacy of imidazole derivatives against resistant Staphylococcus aureus strains demonstrated that some compounds retained activity even against strains resistant to conventional antibiotics, underscoring their importance in addressing antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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